molecular formula C12H17NO B12963893 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B12963893
M. Wt: 191.27 g/mol
InChI Key: AKCPEFWPKNIJKZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound characterized by its unique structure, which includes an aminomethyl group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 7-methyl-1,2,3,4-tetrahydronaphthalene.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reactions.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

Comparison with Other Similar Compounds: 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol can be compared with other aminomethyl-substituted tetrahydronaphthalenes:

    1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol: Lacks the methyl group at the 7-position, which may affect its reactivity and applications.

    1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol: The ethyl group may confer different steric and electronic properties.

Uniqueness: The presence of the methyl group at the 7-position in this compound makes it unique, potentially influencing its chemical behavior and suitability for specific applications.

Comparison with Similar Compounds

  • 1-(Aminomethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-(Aminomethyl)-7-ethyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • 1-(Aminomethyl)-7-propyl-1,2,3,4-tetrahydronaphthalen-1-ol

This detailed overview provides a comprehensive understanding of 1-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(aminomethyl)-7-methyl-3,4-dihydro-2H-naphthalen-1-ol

InChI

InChI=1S/C12H17NO/c1-9-4-5-10-3-2-6-12(14,8-13)11(10)7-9/h4-5,7,14H,2-3,6,8,13H2,1H3

InChI Key

AKCPEFWPKNIJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2(CN)O)C=C1

Origin of Product

United States

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